

In Silico Prediction and Validation of Isoegomaketone's Molecular Targets: A Technical Guide

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Compound of Interest		
Compound Name:	Isoegomaketone	
Cat. No.:	B1240414	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoegomaketone, a natural furanoterpenoid ketone found in Perilla frutescens, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the in silico predicted molecular targets of **isoegomaketone**, details the signaling pathways it is known to modulate, and offers in-depth experimental protocols for the validation of these computational predictions. The aim is to furnish researchers and drug development professionals with a foundational resource to facilitate further investigation into the therapeutic potential of **isoegomaketone**.

Introduction to Isoegomaketone

Isoegomaketone is a significant bioactive constituent of Perilla frutescens, a plant with a long history of use in traditional medicine.[1] Its diverse biological properties have spurred interest in its potential as a lead compound for drug discovery.[2] Computational approaches, such as network pharmacology and molecular docking, have been instrumental in elucidating the potential molecular mechanisms underlying its therapeutic effects by identifying a spectrum of putative protein targets.[1] These in silico methods provide a valuable starting point for experimental validation and further drug development.



In Silico Predicted Targets of Isoegomaketone

A network pharmacology-based study identified 48 potential protein targets of **isoegomaketone** by mining existing literature and employing computational predictions. Molecular docking simulations were then used to estimate the binding affinity of **isoegomaketone** to a selection of these targets. The results, presented in Table 1, highlight several proteins with favorable binding energies, suggesting a potential for direct interaction.



Target Protein	PDB ID	Binding Energy (kcal/mol)
TP53	6shz	-5.2
VEGFA	2vpf	-4.9
JUN	2g03	-4.8
MAPK8	4lru	-4.7
MAPK1	4qtb	-4.6
RELA	1nfi	-4.5
TNF	2az5	-4.4
IL6	1alu	-4.3
PTGS2 (COX-2)	5f19	-4.2
CASP3	3dei	-4.1
IL1B	1itb	-4.0
AKT1	2uzs	-3.8

Table 1: In Silico Predicted

Binding Energies of

Isoegomaketone with Key

Target Proteins. Data sourced

from a network pharmacology

and molecular docking study.

[1] A binding energy of \leq -5.0

kcal/mol is often considered

indicative of a potentially

significant interaction.

Known and Predicted Signaling Pathway Involvement

Isoegomaketone has been shown to modulate several critical signaling pathways implicated in inflammation and cancer. These include the NF-κB, MAPK/Nrf2, and PI3K/AKT/mTOR

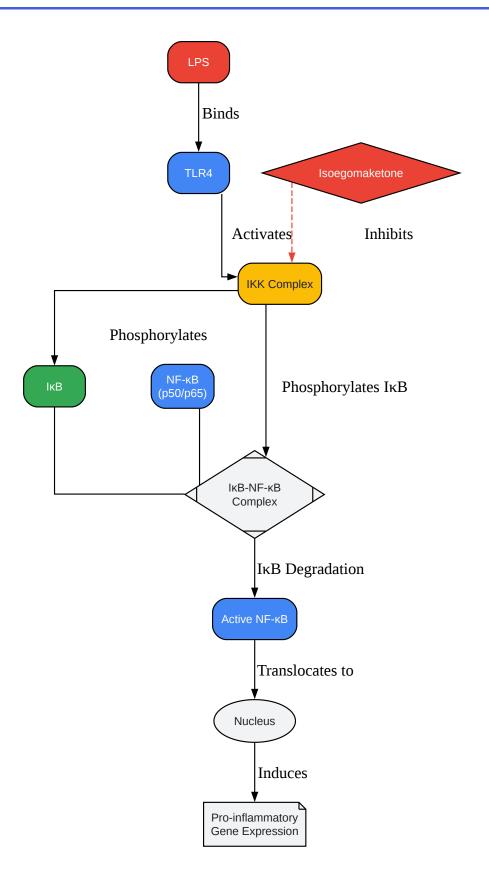


pathways.

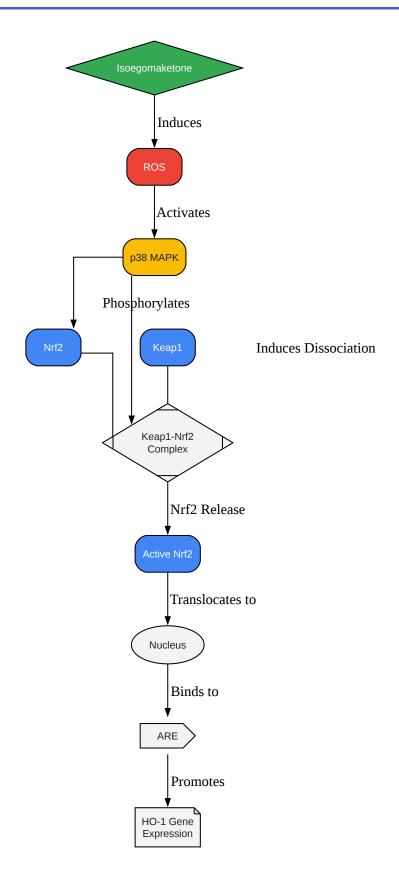
NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. **Isoegomaketone** has been reported to inhibit NF-κB activation, a key mechanism of its anti-inflammatory effects.[3]

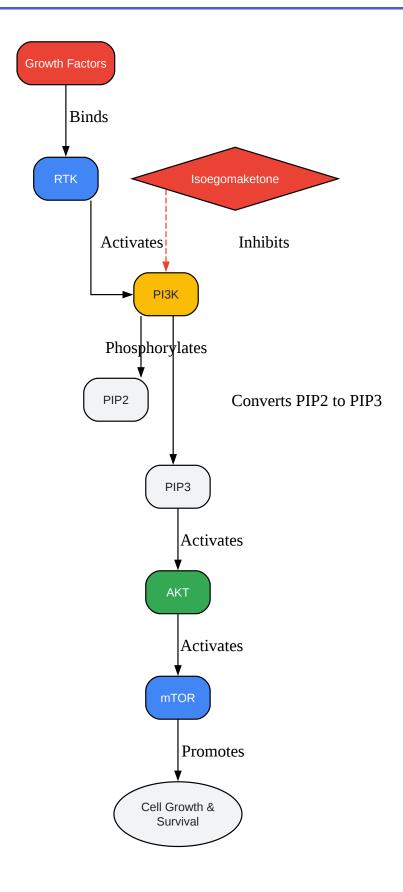




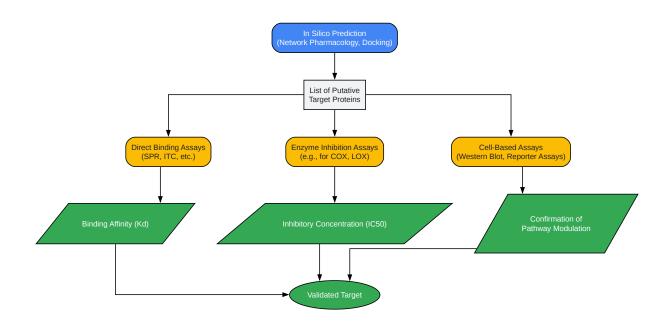












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